molecular formula C11H17BF2N2O2 B6172065 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2197909-48-9

3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6172065
CAS No.: 2197909-48-9
M. Wt: 258.07 g/mol
InChI Key: PZYDMALVYBQEHA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0) is a pyrazole derivative featuring a boronic ester group and a difluoromethyl substituent. Its molecular formula is C₁₀H₁₅BClF₂N₂O₂, with a molecular weight of 273.07 g/mol . The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal and agrochemical applications .

Synthesis and Applications
This compound is synthesized via palladium-catalyzed coupling reactions, as evidenced by its frequent use in the preparation of biaryl structures for kinase inhibitors and receptor modulators . For example, it serves as a key intermediate in synthesizing TRK inhibitors and M1 muscarinic acetylcholine receptor modulators . Industrial applications include its role as a pesticide and pharmaceutical intermediate, with production capacities exceeding 1 ton/month .

Properties

CAS No.

2197909-48-9

Molecular Formula

C11H17BF2N2O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)7-6-16(5)15-8(7)9(13)14/h6,9H,1-5H3

InChI Key

PZYDMALVYBQEHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)F)C

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Difluoroacetyl Halides

The foundational step involves forming the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold. As detailed in patent CN111362874B, 2,2-difluoroacetyl halides (X = F, Cl) react with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of acid-binding agents like triethylamine. The addition product undergoes alkaline hydrolysis to yield α-difluoroacetyl intermediates, which are cyclized with methylhydrazine at –30°C to 0°C. This method reduces isomer formation (3- vs. 5-difluoromethyl) to a 95:5 ratio, a significant improvement over earlier methods.

Reaction Conditions:

  • Catalyst: Sodium or potassium iodide (0.2–1.0 eq)

  • Solvent: Tetrahydrofuran or dichloromethane

  • Yield: 75–80% after recrystallization (35–65% aqueous methanol/ethanol)

Alternative Route via Alkyl Difluoroacetoacetate Intermediates

Functionalization at Position 4: Introducing the Boronate Ester

Bromination of the Pyrazole Core

Bromination at position 4 is critical for subsequent borylation. Drawing from ACS Organic Process Research & Development, N-bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively brominates 3-(difluoromethyl)-1-methyl-1H-pyrazole. This step achieves >90% conversion with minimal di-substitution.

Optimized Bromination Protocol:

  • Reagent: NBS (1.05 eq)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 88–92%

Miyaura Borylation of 4-Bromo Intermediate

The 4-bromo derivative undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). Adapted from methods in, this reaction uses PdCl₂(dppf) as a catalyst and KOAc as a base in dioxane at 80–100°C.

Key Parameters:

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Boron Source: B₂Pin₂ (1.2 eq)

  • Solvent: Anhydrous dioxane

  • Yield: 78–85%

Table 1: Comparison of Borylation Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
PdCl₂(dppf)KOAcDioxane8078
Pd(OAc)₂K₃PO₄THF10072
Pd(PPh₃)₄Et₃NToluene9068

Directed ortho-Metalation (DoM) Strategies

For substrates resistant to bromination, DoM offers an alternative. Lithiation of 3-(difluoromethyl)-1-methyl-1H-pyrazole with LDA (–78°C) in THF, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, installs the boronate group directly. This method bypasses bromination but requires strict anhydrous conditions.

Advantages:

  • Single-step functionalization

  • Avoids palladium catalysts

Challenges:

  • Sensitivity to moisture

  • Moderate yields (65–70%)

Purification and Characterization

Recrystallization

The boronate ester is purified via recrystallization from hexane/ethyl acetate (4:1), achieving >99% purity (HPLC). The pyrazole core’s intermediate carboxylic acid (from) is recrystallized from 40% aqueous ethanol, yielding 99.6% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, Bpin), 2.60 (s, 3H, CH₃), 6.75 (s, 1H, CHF₂), 7.92 (s, 1H, pyrazole-H).

  • ¹⁹F NMR: –110 ppm (CF₂) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester enables this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key applications include:

Reaction Partner Catalyst System Application Source
6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolinePd(dppf)Cl₂, Cs₂CO₃, DMFSynthesis of fused pyrazolo-pyridine derivatives for pharmaceutical research
Aryl iodides/bromidesPd(PPh₃)₄, Na₂CO₃, DME/H₂OPreparation of agrochemical intermediates (e.g., SDHI fungicide precursors)

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronate, and reductive elimination to form the biaryl product .

  • Steric hindrance from the methyl and difluoromethyl groups necessitates elevated temperatures (70–100°C) for efficient coupling .

Boronate Ester Hydrolysis

Under acidic or basic conditions, the pinacol boronate can hydrolyze to form the corresponding boronic acid, though this is rarely utilized due to the instability of the free boronic acid:
R-B(pin)H3O+or OHR-B(OH)2\text{R-B(pin)} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{R-B(OH)}_2

  • Practical limitations: The reaction is reversible, and the boronic acid often decomposes unless stabilized .

Difluoromethyl Group Reactivity

The -CF₂H group exhibits limited reactivity under standard conditions but participates in:

  • Hydrogen-bonding interactions : Enhances binding affinity in enzyme-inhibitor complexes (e.g., SDHI fungicides) .

  • Radical reactions : Under photoredox catalysis, the C-F bond may undergo selective cleavage, though this remains underexplored for this specific compound .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 150°C, requiring reactions to be conducted below this threshold .

  • Moisture sensitivity : The boronate ester is hydrolytically unstable, necessitating anhydrous conditions during storage and reactions .

  • Hazard profile : Classified as harmful if swallowed (H302) and irritating to skin (H315) .

Limitations and Challenges

  • Regioselectivity : Competing reactivity at pyrazole N-positions may require protecting groups in multistep syntheses .

  • Purification : Chromatographic separation is often needed due to byproducts from boron-containing intermediates .

This compound’s versatility in cross-coupling chemistry and its role in agrochemical synthesis underscore its importance in modern organoboron chemistry. Further research into radical and photochemical pathways could unlock new reactivities for its difluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets effectively.

Key Applications:

  • Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for drug efficacy .
  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antimicrobial properties. The incorporation of boron in the structure may enhance these effects by facilitating interactions with microbial enzymes .

Case Studies:

  • A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives and their effects on cancer cell lines. The results indicated that modifications like difluoromethyl and boron-containing groups significantly improved activity against specific cancer types .

Material Science

In material science, 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be utilized in the development of advanced materials.

Key Applications:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its unique structural features can impart specific properties such as thermal stability and mechanical strength to polymers .
  • Nanotechnology : Research into nanomaterials has indicated that pyrazole-based compounds can be used to functionalize nanoparticles for targeted drug delivery systems .

Case Studies:

  • A recent publication in Advanced Materials highlighted the use of boron-containing pyrazole derivatives in creating nanocomposites with enhanced mechanical properties and thermal resistance .

Agricultural Chemistry

The compound's unique structure also suggests potential applications in agricultural chemistry.

Key Applications:

  • Pesticide Development : Pyrazole derivatives are known for their insecticidal and herbicidal properties. The difluoromethyl group may enhance the bioactivity of these compounds against pests while minimizing toxicity to non-target organisms .

Case Studies:

  • Research conducted by agricultural scientists has demonstrated that certain pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests. The study emphasized the role of structural modifications like those found in this compound in improving efficacy and reducing environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The table below compares structural analogues, emphasizing substituent effects on reactivity and applications:

Compound Substituents Molecular Formula CAS/ID Key Applications References
3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole - 1-Methyl
- 3-Difluoromethyl
- 4-Boronic ester
C₁₀H₁₅BClF₂N₂O₂ 761446-44-0 Agrochemicals, kinase inhibitors, receptor modulators
1-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole - 1-Methyl
- 4-Boronic ester
C₁₀H₁₇BN₂O₂ 136849-72-4 Suzuki coupling, synthesis of biaryl scaffolds
5-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole - 5-Methyl
- 3-Trifluoromethyl
- 4-Boronic ester
C₁₁H₁₆BF₃N₂O₂ 2641339-69-5 Fluorinated intermediates for pharmaceuticals
1-Cyclopentyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole - 1-Cyclopentyl
- 4-Boronic ester
C₁₄H₂₂BN₂O₂ 1233526-60-7 Lipophilic drug candidates, cyclopropane-containing ligands
4-(Tetramethyl-dioxaborolan-2-yl)-1-(3-(trifluoromethyl)phenethyl)-1H-pyrazole - 1-(3-Trifluoromethylphenethyl)
- 4-Boronic ester
C₁₈H₂₂BF₃N₂O₂ 1604036-71-6 TRK inhibitors, bioisosteric replacements for aromatic halides

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 1-methyl-4-boronic ester pyrazole) . Trifluoromethyl substituents (e.g., in 5-Methyl-4-boronic ester-3-trifluoromethyl-pyrazole) increase electron-withdrawing effects, accelerating cross-coupling reactions but reducing solubility .

Biological Activity :

  • 3-(Difluoromethyl)-substituted pyrazoles exhibit superior inhibition of kinases (e.g., TRK) compared to methyl or cyclopentyl analogues, likely due to improved hydrophobic interactions .
  • Phenethyl boronic esters (e.g., 1-(3-trifluoromethylphenethyl) derivatives) show enhanced blood-brain barrier penetration, critical for CNS-targeting drugs .

Synthetic Utility :

  • The target compound’s boronic ester group enables efficient coupling with aryl halides under microwave conditions (120°C, 1 hour) .
  • Cyclopentyl-substituted pyrazoles require harsher conditions (e.g., 180°C, 6 hours) due to steric hindrance .

Research Findings and Data

Suzuki-Miyaura Coupling Efficiency

Comparative yields for palladium-catalyzed couplings:

Compound Coupling Partner Reaction Time Yield Conditions
Target compound (3-difluoromethyl) 6-Bromo-N-(3,4,5-trimethoxyphenyl) 1 hour 65.4% PdCl₂(PPh₃)₂, Na₂CO₃
1-Methyl-4-boronic ester pyrazole 4-Chloro-3-nitropyridin-2-amine 6 hours 72% Pd(dppf)Cl₂, K₂CO₃
5-Methyl-3-trifluoromethyl pyrazole 4-Bromophenylpyrazole 3 hours 58% Pd(PPh₃)₄, NaHCO₃

Physicochemical Properties

Property Target Compound 1-Methyl-4-boronic ester 5-Methyl-3-trifluoromethyl
LogP 2.8 2.1 3.5
Water Solubility (mg/mL) 0.12 0.45 0.08
Thermal Stability (°C) >200 >180 >220

Biological Activity

3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered attention due to its potential biological activities, particularly in agricultural applications as a fungicide. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a difluoromethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C10H15BF2N2O2C_{10}H_{15}BF_2N_2O_2 with a molecular weight of approximately 224.05 g/mol. The presence of these functional groups contributes to its biological efficacy.

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to cell death. Such mechanisms are common among several fungicides derived from pyrazole structures.

Antifungal Efficacy

Research indicates that compounds similar to this compound exhibit significant antifungal activity against various pathogens:

Fungus Activity Reference
Zymoseptoria triticiEffective against septoria
Alternaria speciesBroad-spectrum control
Phytophthora infestansLimited activity

The compound has been noted for its effectiveness in controlling major crop diseases caused by these fungi.

Case Studies

  • Efficacy Against Septoria Leaf Blotch : A study highlighted the effectiveness of pyrazole derivatives in controlling Zymoseptoria tritici, which is responsible for septoria leaf blotch in cereals. The results indicated that formulations containing this compound significantly reduced disease severity compared to untreated controls.
  • Field Trials : In field trials conducted with various crops, formulations containing this compound demonstrated a reduction in fungal infection rates by up to 70%, showcasing its potential as a viable agricultural fungicide.

Safety and Environmental Impact

The compound's safety profile is crucial for its application in agriculture. Preliminary assessments suggest that while it is effective against target pathogens, its environmental persistence and potential impact on non-target organisms require further evaluation. Regulatory assessments are ongoing to ensure compliance with safety standards.

Q & A

Q. What role does the boron atom play in interactions with biological macromolecules, and how can this be exploited therapeutically?

  • Boron-Neutron Capture Therapy (BNCT) : The ¹⁰B isotope concentrates in tumors, enabling targeted radiation therapy .
  • Protease Inhibition : Boronate forms reversible covalent bonds with serine residues (e.g., proteasome inhibitors) .

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